molecular formula C8H20Cl2N2O B13509565 (4-Methoxy-1-methylpiperidin-4-yl)methanamine dihydrochloride

(4-Methoxy-1-methylpiperidin-4-yl)methanamine dihydrochloride

Cat. No.: B13509565
M. Wt: 231.16 g/mol
InChI Key: RIGRBXSNBGBJEY-UHFFFAOYSA-N
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Description

(4-Methoxy-1-methylpiperidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H19Cl2N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-1-methylpiperidin-4-yl)methanamine dihydrochloride typically involves the reaction of 4-methoxy-1-methylpiperidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 4-methoxy-1-methylpiperidine, formaldehyde, hydrogen chloride.

    Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 0-5°C.

    Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-1-methylpiperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Methoxy-1-methylpiperidin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (4-Methoxy-1-methylpiperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1-Methylpiperidin-4-yl)methanamine dihydrochloride: Similar structure but lacks the methoxy group.

    (4-(3-Methylpiperidin-1-yl)phenyl)methanamine dihydrochloride: Contains a phenyl group instead of a methoxy group.

    {4-[(1-Methylpiperidin-4-yl)oxy]phenyl}methanamine: Contains an oxyphenyl group.

Uniqueness

The presence of the methoxy group in (4-Methoxy-1-methylpiperidin-4-yl)methanamine dihydrochloride imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from its analogs. This uniqueness makes it valuable in specific research and industrial applications.

Biological Activity

(4-Methoxy-1-methylpiperidin-4-yl)methanamine dihydrochloride, a derivative of piperidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a methoxy group that enhances its lipophilicity, facilitating its interaction with various biological targets, including enzymes and receptors.

The molecular formula of this compound is C10_{10}H16_{16}Cl2_2N2_2O, with a molecular weight of approximately 239.16 g/mol. The structure includes a piperidine ring substituted with a methoxy group at the 4-position and a methylamine moiety.

The biological activity of this compound primarily arises from its ability to interact with neurotransmitter receptors and enzymes. Notably, it has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine, which is crucial for neurotransmission and cognitive function. This interaction can enhance muscle contraction and improve cognitive processes by modulating cholinergic signaling pathways.

1. Anticancer Activity

Recent studies have demonstrated that compounds containing the 1-methylpiperidin-4-yl group exhibit significant anticancer properties. For instance, several derivatives showed IC50_{50} values against various cancer cell lines:

  • A549 (lung cancer) : IC50_{50} < 5 μM
  • HCT116 (colon cancer) : IC50_{50} < 3 μM
  • MCF7 (breast cancer) : IC50_{50} < 3 μM
  • PC3 (prostate cancer) : IC50_{50} < 5 μM

These findings suggest that this compound and its analogs may serve as promising candidates for further development in cancer therapy due to their potent antiproliferative effects .

2. Neurological Effects

The compound's ability to inhibit acetylcholinesterase not only enhances cholinergic signaling but also suggests potential applications in treating neurodegenerative diseases like Alzheimer’s. The inhibition leads to an accumulation of acetylcholine, thereby improving synaptic transmission and cognitive functions .

3. Anti-inflammatory Properties

Piperidine derivatives have been explored for their anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways makes it a candidate for developing treatments for inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of piperidine derivatives, highlighting the following key findings:

StudyCompoundTargetIC50_{50} ValueNotes
9bA549< 5 μMSignificant antiproliferative activity
9dHCT116< 3 μMEnhanced activity compared to controls
CGP 28238InflammationED50_{50} = 0.05 mg/kgPotent anti-inflammatory effects

These studies underscore the potential therapeutic applications of this compound in oncology and neurology.

Properties

Molecular Formula

C8H20Cl2N2O

Molecular Weight

231.16 g/mol

IUPAC Name

(4-methoxy-1-methylpiperidin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C8H18N2O.2ClH/c1-10-5-3-8(7-9,11-2)4-6-10;;/h3-7,9H2,1-2H3;2*1H

InChI Key

RIGRBXSNBGBJEY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(CN)OC.Cl.Cl

Origin of Product

United States

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